2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Overview
Description
HTL6641 is a novel, potent, selective, and orally efficacious dual antagonist of the orexin receptors.
Scientific Research Applications
Synthesis and Derivatives
- The compound is related to the synthesis of pyrido-1,2,4-thiadiazines, which are linked to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides. These derivatives were synthesized using methods like oxidation and condensation with orthoesters, showing potential for various pharmacological applications (Neill, Preston, & Wightman, 1998).
- Novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives have been synthesized with potential anticancer activity. These compounds exhibited moderate activity against human cancer cell lines, highlighting their therapeutic significance (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).
Biological Activities
- Some triazolothiadiazines and triazolothiadiazoles containing 6‐chloropyridin‐3‐yl methyl moiety have shown significant antibacterial and insecticidal activities, indicating their utility in developing new antimicrobial agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
- Thiadiazines and triazole-thiones bearing pyrazole moiety, synthesized in a study, showed good antibacterial activity against several bacteria like Staphylococcus aureus and Escherichia coli, which points towards their potential in antibacterial drug development (Nayak & Poojary, 2020).
Structural and Physicochemical Studies
- The structure of 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide zwitterion, a derivative, was studied, providing insights into its unique pyridinium-containing heterocycle. This could be useful in understanding the physicochemical properties of related compounds (Dupont, Pirotte, Tullio, Masereel, & Delarge, 1995).
Electrochemical Applications
- Studies on donor-acceptor polymeric electrochromic materials involving similar pyrido derivatives have been conducted, indicating potential applications in electrochromic devices and materials science (Zhao, Wei, Zhao, & Wang, 2014).
properties
Product Name |
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one |
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Molecular Formula |
C20H15F3N4O5S |
Molecular Weight |
480.4182 |
IUPAC Name |
2-(5,6-Dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
InChI |
InChI=1S/C20H15F3N4O5S/c1-31-16-8-12(9-25-19(16)32-2)27-20(28)26(10-13-14(22)6-11(21)7-15(13)23)18-17(33(27,29)30)4-3-5-24-18/h3-9H,10H2,1-2H3 |
InChI Key |
SUQZCEUKWPKXEE-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1=C(F)C=C(F)C=C1F)C2=NC=CC=C23)N(C4=CC(OC)=C(OC)N=C4)S3(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HTL6641; HTL-6641; HTL 6641 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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